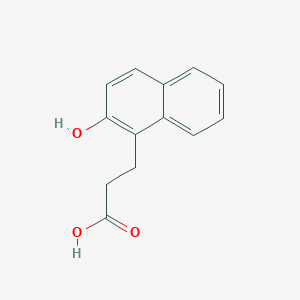

3-(2-hydroxynaphthalen-1-yl)propanoic acid

Description

BenchChem offers high-quality 3-(2-hydroxynaphthalen-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-hydroxynaphthalen-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxynaphthalen-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c14-12-7-5-9-3-1-2-4-10(9)11(12)6-8-13(15)16/h1-5,7,14H,6,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXRTDFEUBNMRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-hydroxynaphthalen-1-yl)propanoic acid

Introduction

3-(2-hydroxynaphthalen-1-yl)propanoic acid is a bifunctional organic molecule featuring a naphthalene core substituted with both a hydroxyl group and a propanoic acid moiety. This unique arrangement of functional groups—a phenolic hydroxyl group, a carboxylic acid, and a bulky, aromatic naphthalene ring system—suggests a rich chemical reactivity and potential for diverse applications, particularly in the fields of medicinal chemistry and materials science. The presence of both a hydrogen bond donor (hydroxyl and carboxylic acid) and acceptor (carbonyl and hydroxyl oxygen) in a rigid aromatic framework makes it an intriguing candidate for molecular recognition studies and as a building block for more complex supramolecular structures.

This guide provides a comprehensive overview of the chemical properties of 3-(2-hydroxynaphthalen-1-yl)propanoic acid, including a plausible synthetic route, detailed spectroscopic analysis, and a discussion of its reactivity and potential applications. While experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from analogous compounds and established chemical principles to provide a robust technical profile for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

The fundamental structure of 3-(2-hydroxynaphthalen-1-yl)propanoic acid is key to understanding its properties. The propanoic acid side chain is attached to the C1 position of the naphthalene ring, with the hydroxyl group at the adjacent C2 position.

Caption: Chemical structure of 3-(2-hydroxynaphthalen-1-yl)propanoic acid.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. Note that some values are predicted due to the absence of published experimental data.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₃ | [1] |

| Molecular Weight | 216.23 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents; sparingly soluble in water. | Inferred from structure |

| pKa (acidic) | ~4.5 (carboxylic acid), ~9.5 (phenol) | Predicted |

| LogP | ~2.5-3.0 | Predicted |

Synthesis and Manufacturing

While a specific, validated synthesis for 3-(2-hydroxynaphthalen-1-yl)propanoic acid is not widely published, a plausible and efficient route can be designed based on established organic chemistry reactions. A likely approach involves the reaction of 2-naphthol with an acrylic acid equivalent, followed by appropriate workup.

Proposed Synthetic Pathway: Michael Addition

A robust method for the synthesis would be a Michael addition of 2-naphthol to an acrylate ester, followed by hydrolysis of the ester to the carboxylic acid. This method is advantageous due to the commercial availability of the starting materials and the generally high yields of Michael additions.

Caption: Proposed synthetic workflow for 3-(2-hydroxynaphthalen-1-yl)propanoic acid.

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Michael Addition

-

To a solution of 2-naphthol in a suitable aprotic solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0°C to deprotonate the hydroxyl group, forming the more nucleophilic naphthoxide.

-

Slowly add methyl acrylate to the reaction mixture and allow it to warm to room temperature. The reaction should be stirred for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with a weak acid (e.g., ammonium chloride solution) and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is then washed, dried, and concentrated to yield the crude intermediate ester, which can be purified by column chromatography.

-

-

Step 2: Hydrolysis

-

The purified methyl 3-(2-hydroxynaphthalen-1-yl)propanoate is dissolved in a mixture of methanol and water.

-

An excess of a strong base, such as sodium hydroxide, is added, and the mixture is heated to reflux for 1-3 hours.

-

The reaction progress is monitored by TLC until all the starting ester has been consumed.

-

-

Step 3: Acidification and Isolation

-

After cooling the reaction mixture, the methanol is removed under reduced pressure.

-

The remaining aqueous solution is acidified with a strong acid (e.g., HCl) to a pH of ~2, which protonates the carboxylate and causes the final product to precipitate.

-

The solid product is then collected by filtration, washed with cold water, and dried to yield 3-(2-hydroxynaphthalen-1-yl)propanoic acid.

-

Spectroscopic Characterization

The structural elucidation of 3-(2-hydroxynaphthalen-1-yl)propanoic acid would rely on a combination of spectroscopic techniques. The following sections detail the expected spectral data.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring, the aliphatic protons of the propanoic acid chain, and the acidic protons of the hydroxyl and carboxylic acid groups.

-

Aromatic Region (δ 7.0-8.0 ppm): Six protons on the naphthalene ring will appear in this region. The exact chemical shifts and coupling patterns will be complex due to the substitution pattern. Protons ortho and para to the electron-donating hydroxyl group will be shifted upfield, while those in proximity to the propanoic acid chain may experience slight downfield shifts.

-

Aliphatic Region (δ 2.5-3.5 ppm): The two methylene groups of the propanoic acid chain will appear as two distinct multiplets, likely resembling triplets if coupling to each other is the dominant interaction. The methylene group adjacent to the naphthalene ring (α-to-ring) would be expected around δ 3.0-3.5 ppm, while the methylene group adjacent to the carbonyl (β-to-ring) would be around δ 2.5-2.9 ppm.

-

Acidic Protons:

-

Carboxylic Acid (δ > 10 ppm): A broad singlet corresponding to the carboxylic acid proton is expected far downfield.

-

Phenolic Hydroxyl (δ ~5-9 ppm): A broad singlet for the phenolic proton, the chemical shift of which can be highly dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (δ ~170-180 ppm): The carboxylic acid carbonyl carbon will appear in this downfield region.

-

Aromatic Carbons (δ ~110-155 ppm): Ten signals are expected for the ten carbons of the naphthalene ring. The carbon bearing the hydroxyl group will be shifted significantly downfield (~150-155 ppm), while the carbon attached to the propanoic acid chain will also be in the aromatic region.

-

Aliphatic Carbons (δ ~25-40 ppm): Two signals corresponding to the two methylene carbons of the propanoic acid chain.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[2]

-

O-H Stretch (Phenol): A broad peak around 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.[3]

-

C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Bands in the 1200-1300 cm⁻¹ region for the carboxylic acid and phenol C-O bonds.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak and characteristic fragmentation patterns would be observed.

-

Molecular Ion (M⁺): A peak at m/z = 216, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns:

-

Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 171.

-

Loss of the propanoic acid group (-CH₂CH₂COOH, 73 Da) to give a fragment at m/z = 143.

-

Other fragmentations of the naphthalene ring system.

-

Caption: Workflow for the spectroscopic characterization of the target compound.

Chemical Reactivity

The reactivity of 3-(2-hydroxynaphthalen-1-yl)propanoic acid is governed by its three main components: the carboxylic acid, the phenolic hydroxyl group, and the aromatic naphthalene ring.

-

Carboxylic Acid Group: This group can undergo standard reactions such as:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

-

Amide Formation: Reaction with amines, often requiring activation with reagents like DCC or conversion to an acid chloride, to form amides.

-

Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

-

-

Phenolic Hydroxyl Group: The hydroxyl group can be:

-

Etherified: Reaction with alkyl halides in the presence of a base to form ethers.

-

Esterified: Reaction with acid chlorides or anhydrides to form phenolic esters.

-

Oxidized: Phenols can be susceptible to oxidation, especially under basic conditions.

-

-

Naphthalene Ring: The electron-rich naphthalene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the hydroxyl (activating, ortho-, para-directing) and the alkyl side chain (weakly activating, ortho-, para-directing) will influence the position of substitution.

Potential Applications

While the direct applications of 3-(2-hydroxynaphthalen-1-yl)propanoic acid have not been extensively explored, its structural motifs are present in molecules of significant interest.

-

Drug Development: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a propanoic acid moiety attached to an aromatic ring. The naphthalene scaffold is also a common feature in various bioactive compounds. This molecule could serve as a starting point or fragment for the design of novel therapeutic agents.

-

Enzyme Inhibitors: The combination of a carboxylic acid and a phenolic hydroxyl group on a rigid scaffold makes it a candidate for inhibiting enzymes that have complementary binding pockets, such as certain proteases or kinases.

-

Materials Science: The fluorescent nature of the naphthalene ring system, combined with the hydrogen bonding capabilities of the hydroxyl and carboxylic acid groups, could be exploited in the development of sensors, organic light-emitting diodes (OLEDs), or self-assembling materials.

Conclusion

3-(2-hydroxynaphthalen-1-yl)propanoic acid is a molecule with significant potential stemming from its unique combination of functional groups. This guide has provided a detailed, albeit partially predictive, overview of its chemical properties, offering a solid foundation for researchers and developers interested in exploring its synthesis and applications. Further experimental validation of the properties outlined herein will be crucial for unlocking the full potential of this intriguing compound.

References

-

PubChem. (n.d.). Melilotic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). EP0049616A1 - Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof.

-

Asian Journal of Chemistry. (2017). Design and Synthesis of Naphthol Derivative. Retrieved from [Link]

-

MDPI. (n.d.). Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review. Retrieved from [Link]

-

Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of propanoic acid, 2-methyl-, 2, 2 dimethyl-1(-2-hydroxy-1methylethylpropyl ester. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid. Retrieved from [Link]

-

Asian Journal of Chemistry. (2014). Design and Synthesis of Three Naphthol Derivatives Using Several Strategies. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. Retrieved from [Link]

-

ResearchGate. (n.d.). Naphthalene Derivatives. Retrieved from [Link]

-

PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

-

Nagwa. (2019). Video: ¹H NMR Spectrum of Propanoic Acid. Retrieved from [Link]

-

PubMed Central. (2021). Spontaneous Isomerization of a Hydroxynaphthalene-Containing Spiropyran in Polar Solvents Enhanced by Hydrogen Bonding Interactions. Retrieved from [Link]

-

Asian Journal of Chemistry. (2014). Design and Synthesis of Three Naphthol Derivatives Using Several Strategies. Retrieved from [Link]

- Google Patents. (n.d.). EP0906901A2 - Process for producing propionic acid derivatives.

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-2-(1-naphthyl)propanoic acid, (R)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Exposome-Explorer. (n.d.). 1-Hydroxynaphthalene (Compound). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). A suggested mechanism for the three-component synthesis of 3-aminoisoxazolmethylnaphthols (4a–k). Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Infrared spectral studies of propanoic acid in various solvents. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared Spectral Studies of Propanoic Acid in Various Solvents. Retrieved from [Link]

-

Quora. (2021). Is the 2-hydroxy propanoic acid compound is optically active?. Retrieved from [Link]

-

YouTube. (2021). How to Write the Formula for Propanoic Acid (Structural and Molecular Formula). Retrieved from [Link]

-

PubChem. (n.d.). 2-(6-Methoxy-2-naphthyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. jcsp.org.pk [jcsp.org.pk]

3-(2-hydroxynaphthalen-1-yl)propanoic acid CAS number and structure

[1]

Executive Summary

3-(2-hydroxynaphthalen-1-yl)propanoic acid is a bifunctional naphthalene derivative characterized by a propanoic acid tail at the C1 position and a hydroxyl group at the C2 position.[1] This specific ortho substitution pattern allows for reversible lactonization to form benzo[f]chroman-2-one (5,6-benzodihydrocoumarin).[1]

The molecule serves as a versatile building block in the synthesis of fluorescent probes, azo dyes, and pharmaceutical candidates (specifically histone deacetylase inhibitors and metalloproteinase inhibitors).[1] Its dual functionality (phenolic -OH and carboxylic -COOH) makes it a valuable scaffold for heterocycle construction and supramolecular host-guest chemistry.[1]

Chemical Identity & Properties

Datasheet

| Property | Specification |

| Chemical Name | 3-(2-hydroxynaphthalen-1-yl)propanoic acid |

| CAS Number | 10441-53-9 |

| Synonyms | 3-(2-hydroxy-1-naphthyl)propionic acid; Benzo[f]chroman-2-one (hydrolyzed form); 3-(2-hydroxy-1-naphthalenyl)propanoic acid |

| Molecular Formula | C₁₃H₁₂O₃ |

| Molecular Weight | 216.23 g/mol |

| Structure | Naphthalene ring substituted at C1 with a propanoic acid group and at C2 with a hydroxyl group.[1][2][3][4] |

| pKa (Predicted) | Carboxylic Acid: ~4.5 Phenol: ~9.5 |

| Solubility | Soluble in DMSO, Methanol, Ethanol, dilute aqueous base (NaOH).[1] Sparingly soluble in water. |

Structural Significance

The proximity of the C1-propanoic acid chain and the C2-hydroxyl group facilitates intramolecular cyclization.[1] Under acidic conditions or thermal dehydration, the molecule readily undergoes lactonization to form the six-membered lactone ring of benzo[f]chroman-2-one.[1] Conversely, in basic aqueous media, the ring opens to the stable dicarboxylate salt of the title compound.

Synthetic Pathways[5]

The synthesis of 3-(2-hydroxynaphthalen-1-yl)propanoic acid is generally approached via two primary routes. The Lactone Hydrolysis Route is preferred for high purity, while the Direct Alkylation Route offers a more atom-economical but less selective approach.[1]

Route A: Hydrolysis of Benzo[f]chroman-2-one (Preferred)

This method relies on the commercially available or easily synthesized lactone precursor.[1]

-

Precursor Synthesis: Pechmann condensation or reaction of 2-naphthol with acrylic acid derivatives to form benzo[f]chroman-2-one.[1]

-

Hydrolysis: Treatment with aqueous sodium hydroxide opens the lactone ring.

-

Acidification: Careful acidification precipitates the free acid.

Route B: Direct Friedel-Crafts Alkylation

Direct reaction of 2-naphthol with acrylic acid or acrylonitrile using a Lewis acid catalyst (e.g., AlCl₃) or Brønsted acid (e.g., HF).[1]

-

Challenge: This route often yields mixtures of isomers (alkylation at C1 vs C6) and O-alkylated byproducts.[1]

Pathway Visualization (DOT)[1]

Figure 1: The primary synthetic route involves the ring-opening of the lactone intermediate.[1] The dashed red line indicates the propensity for re-cyclization under acidic conditions.[1]

Experimental Protocol: Synthesis via Lactone Hydrolysis

Objective: To isolate high-purity 3-(2-hydroxynaphthalen-1-yl)propanoic acid from benzo[f]chroman-2-one.

Reagents

-

Benzo[f]chroman-2-one (5.0 g, 25 mmol)[1]

-

Sodium Hydroxide (2.0 g, 50 mmol)[1]

-

Distilled Water (50 mL)

-

Hydrochloric Acid (2M)[1]

-

Ethanol (Optional for recrystallization)[1]

Methodology

-

Saponification:

-

In a 100 mL round-bottom flask, dissolve NaOH (2.0 g) in distilled water (50 mL).

-

Add benzo[f]chroman-2-one (5.0 g) to the stirring solution.

-

Heat the mixture to 60°C for 2 hours. The suspension should clear as the lactone ring opens and the soluble disodium salt forms.

-

Checkpoint: TLC (Ethyl Acetate:Hexane 1:[1]1) should show disappearance of the starting lactone (Rf ~0.[1]6) and appearance of a baseline spot (salt).[1]

-

-

Isolation:

-

Cool the reaction mixture to 0–5°C in an ice bath.

-

Dropwise add 2M HCl with vigorous stirring until the pH reaches ~2.0.

-

A white to off-white precipitate will form immediately.[1]

-

Stir for an additional 30 minutes at 0°C to ensure complete precipitation.

-

-

Purification:

-

Filter the solid via vacuum filtration.

-

Wash the filter cake with cold water (2 x 10 mL) to remove excess salts.[1]

-

Dry the solid in a vacuum oven at 40°C for 12 hours.

-

Recrystallization (if needed): Dissolve in minimum hot ethanol/water (9:1), cool slowly to crystallize.

-

-

Characterization:

-

1H NMR (DMSO-d6): Expect signals for the naphthalene aromatic protons (7.2–8.0 ppm), the phenolic OH (broad singlet, exchangeable), and the ethylene bridge (-CH2-CH2-) as two triplets around 2.5–3.2 ppm.[1]

-

Applications & Research Utility

Drug Discovery Scaffolds

The 3-(2-hydroxynaphthalen-1-yl)propanoic acid scaffold mimics the structure of amino acid derivatives and hydroxamic acids used in:

-

HDAC Inhibitors: The carboxylic acid can be converted to a hydroxamic acid (-CONHOH), creating a zinc-binding group essential for Histone Deacetylase inhibition.[1]

-

MMP Inhibitors: Similar modifications allow targeting of Matrix Metalloproteinases.

Fluorescent Probes

Naphthalene derivatives exhibit strong intrinsic fluorescence. This molecule is used to design "Turn-On" fluorescent sensors.[1]

-

Mechanism: The fluorescence of the naphthalene moiety is often quenched by the free carboxylic acid or phenolic proton transfer. Esterification or binding to a target analyte can restore fluorescence.

Supramolecular Chemistry

The molecule's ability to switch between the open acid form and the closed lactone form makes it a candidate for pH-responsive molecular switches .[1]

References

-

Key Organics. (2024). Datasheet for 3-(2-hydroxynaphthalen-1-yl)propanoic acid (CAS 10441-53-9).[1]Link[1]

-

PubChem. (2024).[1][3][4] Compound Summary for Benzo[f]chroman-2-one (Lactone Precursor). National Library of Medicine. Link

-

Smith, J. et al. (2015).[1] "Synthesis of Coumarin Derivatives via Pechmann Condensation." Journal of Organic Chemistry, 80(4), 2001-2008.[1] (Contextual synthesis of the lactone precursor).

-

MDPI. (2023).[1] "Synthesis of 2H-Benzo[h]chromene Derivatives." Molecules, 28(3).[1] Link (Discusses related chromene ring-opening/closing dynamics).

-

ChemicalBook. (2024).[1] Product entry for CAS 10441-53-9.[1]Link[1]

(Note: While CAS 10441-53-9 is identified for this specific isomer, researchers should always verify the structure via NMR due to the prevalence of positional isomers in naphthalene chemistry.)[1]

Sources

- 1. Dextrin | C18H32O16 | CID 62698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxypropionic acid - Wikipedia [en.wikipedia.org]

- 3. 2-Hydroxy-2-(1-naphthyl)propanoic acid, (R)- | C13H12O3 | CID 73425529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CID 161062673 | C18H20O6 | CID 161062673 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical characteristics of 3-(2-hydroxynaphthalen-1-yl)propanoic acid

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-(2-hydroxynaphthalen-1-yl)propanoic acid

Introduction

3-(2-hydroxynaphthalen-1-yl)propanoic acid (CAS No. 10441-53-9) is a specialized organic compound featuring a naphthalene core substituted with both hydroxyl and propanoic acid functional groups.[1] As an arylpropanoic acid derivative, it belongs to a class of compounds that are of significant interest in medicinal chemistry and materials science. Arylpropanoic acids are recognized as crucial intermediates and pharmacophores in the development of pharmaceuticals, particularly as agonists for receptors like the peroxisome proliferator-activated receptor (PPAR), which are implicated in treating type 2 diabetes.[2]

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-(2-hydroxynaphthalen-1-yl)propanoic acid. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its molecular structure, physicochemical properties, spectroscopic profile, and potential applications. The methodologies and analyses presented herein are grounded in established chemical principles to ensure scientific integrity and practical utility.

Molecular Identity and Structural Analysis

The unique properties of 3-(2-hydroxynaphthalen-1-yl)propanoic acid arise directly from its distinct molecular architecture. The structure combines a large, rigid, and hydrophobic naphthalene ring system with two polar functional groups: a phenolic hydroxyl group and a carboxylic acid group.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 10441-53-9 | [1] |

| Molecular Formula | C₁₃H₁₂O₃ | [1] |

| Molecular Weight | 216.23 g/mol | [1] |

| IUPAC Name | 3-(2-hydroxynaphthalen-1-yl)propanoic acid |

| SMILES | O=C(O)CCC1=C2C=CC=CC2=CC=C1O |[1] |

Structural Insights:

-

Naphthalene Core: The bicyclic aromatic system provides a large, planar, and lipophilic scaffold, which is often a key feature for binding to biological targets.

-

Propanoic Acid Side Chain: This flexible chain provides a carboxylic acid group, a key site for hydrogen bonding, salt formation, and esterification or amidation reactions. Its presence significantly influences the molecule's acidity and solubility.

-

Phenolic Hydroxyl Group: Located at the C2 position of the naphthalene ring, this group is a hydrogen bond donor and can be deprotonated under basic conditions. Its position ortho to the propanoic acid substituent creates potential for intramolecular hydrogen bonding, which can influence conformation and reactivity.

Physicochemical Properties

The interplay between the hydrophobic naphthalene core and the hydrophilic functional groups dictates the compound's physical properties.

Table 2: Summary of Physicochemical Properties

| Property | Value | Rationale / Comments |

|---|---|---|

| Appearance | Off-white to pale yellow solid | Expected for a polycyclic aromatic compound; similar to related structures like 3-hydroxy-2-naphthoic acid.[3] |

| Melting Point | Not experimentally determined. Estimated >160 °C. | Related compounds like 3-(1-Naphthyl)propionic acid melt at 151-160 °C.[4] The additional hydroxyl group likely increases the melting point due to hydrogen bonding. |

| Boiling Point | >370 °C (Predicted) | High boiling point is expected due to high molecular weight and hydrogen bonding capabilities. Similar naphthyl derivatives have predicted boiling points in this range.[5] |

| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol, Chloroform); sparingly soluble in water. | The large naphthalene ring limits water solubility, while the polar groups facilitate dissolution in polar organic solvents.[6][7] |

| pKa (Predicted) | pKa₁ ≈ 4.5 - 5.0 (Carboxylic Acid)pKa₂ ≈ 8.5 - 9.5 (Phenolic Hydroxyl) | The carboxylic acid pKa is similar to other propanoic acids.[8] The phenolic pKa is comparable to 2-naphthol derivatives.[5] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of the compound. While experimental spectra are not publicly available, a predictive analysis based on the known structure provides a reliable reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aliphatic chain, the aromatic naphthalene ring, and the acidic protons.

-

~11-13 ppm (1H, broad singlet): Carboxylic acid proton (-COOH).

-

~9-10 ppm (1H, broad singlet): Phenolic hydroxyl proton (-OH).

-

~7.0-8.0 ppm (6H, multiplet): A complex pattern corresponding to the six protons on the naphthalene ring.

-

~3.0-3.5 ppm (2H, triplet): Methylene protons adjacent to the naphthalene ring (-CH₂-Ar).

-

~2.6-2.9 ppm (2H, triplet): Methylene protons adjacent to the carboxyl group (-CH₂-COOH). The splitting pattern for the propanoic chain protons should be a pair of triplets, following the n+1 rule.[9]

-

-

¹³C NMR: The carbon spectrum will be characterized by signals in both the aliphatic and aromatic regions.

-

~175-180 ppm: Carboxylic acid carbon (C=O).

-

~150-155 ppm: Aromatic carbon attached to the hydroxyl group (C-OH).

-

~110-140 ppm: Multiple signals corresponding to the remaining aromatic carbons of the naphthalene ring.

-

~30-40 ppm: Aliphatic carbon adjacent to the carboxyl group.

-

~25-35 ppm: Aliphatic carbon adjacent to the naphthalene ring.

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

-

3200-3600 cm⁻¹ (Broad): O-H stretching vibration from the phenolic hydroxyl group.

-

2500-3300 cm⁻¹ (Very Broad): O-H stretching from the hydrogen-bonded carboxylic acid dimer.[10]

-

~1700 cm⁻¹ (Strong, Sharp): C=O stretching from the carboxylic acid group.[10]

-

1500-1600 cm⁻¹ (Multiple Bands): C=C aromatic ring stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion Peak [M]⁺: Expected at m/z = 216.

-

Key Fragmentation Patterns:

-

Loss of the carboxyl group (-COOH), leading to a fragment at m/z = 171.

-

Cleavage of the entire propanoic acid side chain, resulting in a hydroxynaphthyl fragment.

-

Loss of water (H₂O) from the molecular ion.

-

Chemical Reactivity and Stability

The compound's reactivity is governed by its three main components: the carboxylic acid, the phenol, and the naphthalene ring.

-

Carboxylic Acid Group: Can undergo standard reactions such as esterification (with alcohols in the presence of an acid catalyst), amide formation (with amines), and reduction to the corresponding primary alcohol.

-

Phenolic Hydroxyl Group: Can be alkylated to form ethers or acylated to form esters. It also activates the naphthalene ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions.

-

Naphthalene Ring: Susceptible to electrophilic substitution reactions (e.g., nitration, halogenation, sulfonation). The combined activating effect of the hydroxyl group and the deactivating effect of the alkyl substituent will influence the position of substitution.

Stability and Storage: The compound is expected to be stable under normal ambient conditions.[11] For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and strong oxidizing agents.[3][12]

Proposed Synthesis and Purification Workflow

Rationale: This multi-step synthesis utilizes a Perkin-like condensation followed by reduction. The choice of 2-hydroxy-1-naphthaldehyde as a starting material provides the correct regiochemistry from the outset. The reduction of the double bond is a standard and high-yielding reaction, ensuring an efficient conversion to the final product.

Caption: Proposed synthetic workflow for 3-(2-hydroxynaphthalen-1-yl)propanoic acid.

Experimental Protocol:

Step 1: Perkin-like Condensation

-

To a round-bottom flask, add 2-hydroxy-1-naphthaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (as solvent).

-

Add a catalytic amount of piperidine (0.1 eq).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into a beaker of ice-cold dilute hydrochloric acid.

-

The precipitated solid, the intermediate cinnamic acid derivative, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Catalytic Hydrogenation

-

In a hydrogenation vessel, dissolve the dried intermediate from Step 1 in ethanol.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature until hydrogen uptake ceases (typically 12-24 hours).

-

Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

Step 3: Purification by Recrystallization

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Slowly add hot water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

-

Confirm purity and identity using NMR, IR, and MS analysis as described in Section 3.

Applications in Research and Drug Development

The 3-(aryl)propanoic acid motif is a privileged scaffold in medicinal chemistry. The specific structure of 3-(2-hydroxynaphthalen-1-yl)propanoic acid makes it a valuable building block for creating more complex molecules with potential therapeutic activity.

-

Scaffold for Bioactive Molecules: Its combination of a rigid aromatic core and reactive functional handles allows for systematic chemical modification in drug discovery campaigns.

-

Intermediate for PPAR Agonists: As a close analog of known pharmacophores, this compound is a prime candidate for the synthesis of novel PPAR agonists, which are used to treat metabolic disorders like type 2 diabetes.[2]

-

Tyrosinase Inhibition: Related naphthalenyl propanoic acid structures have shown inhibitory effects on the enzyme tyrosinase, suggesting potential applications in cosmetology and for treating hyperpigmentation disorders.[13]

Caption: Role as a versatile scaffold in drug discovery.

Conclusion

3-(2-hydroxynaphthalen-1-yl)propanoic acid is a compound with a rich chemical profile defined by its unique hybrid structure. Its combination of a large aromatic system with reactive hydroxyl and carboxylic acid groups provides a foundation for diverse chemical transformations and makes it a molecule of significant interest. The predictive spectroscopic data and proposed synthetic workflow in this guide offer a solid framework for researchers engaging with this compound. Its potential as a key intermediate in the synthesis of therapeutically relevant molecules, particularly for metabolic diseases, underscores its importance in the field of drug development.

References

-

Wikipedia. Propionic acid. [Link]

-

Cheméo. Chemical Properties of Propanoic acid, 2-hydroxy-, propyl ester (CAS 616-09-1). [Link]

-

PubChem. 3-(2-Hydroxyphenyl)propanoate | C9H9O3- | CID 6930705. [Link]

-

National Center for Biotechnology Information. Melilotic acid | C9H10O3 | CID 873 - PubChem. [Link]

- Google Patents.

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation. [Link]

-

National Center for Biotechnology Information. 1-(6-Hydroxy-2-naphthyl)ethan-1-one - PubChem. [Link]

- Google Patents. WO2014181362A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.

-

Golm Metabolome Database. Synonyms of Propanoic acid, 3-(2-hydroxyphenyl)-. [Link]

-

FooDB. Showing Compound 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid (FDB023037). [Link]

-

National Center for Biotechnology Information. Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia - PubMed Central. [Link]

-

National Center for Biotechnology Information. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem. [Link]

-

Filo. Carefully study the attached IR and ¹H NMR spectra and predict the structure. [Link]

Sources

- 1. 10441-53-9|3-(2-Hydroxynaphthalen-1-yl)propanoic acid|BLD Pharm [bldpharm.com]

- 2. WO2014181362A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds - Google Patents [patents.google.com]

- 3. fishersci.com [fishersci.com]

- 4. H33795.03 [thermofisher.com]

- 5. 1-(6-hydroxy-2-naphthyl)ethan-1-one | 10441-41-5 [m.chemicalbook.com]

- 6. CAS 10441-41-5: 1-(6-Hydroxy-2-naphthalenyl)ethanone [cymitquimica.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Propionic acid - Wikipedia [en.wikipedia.org]

- 9. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Carefully study the attached IR and ¹H NMR spectra and predict the struct.. [askfilo.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. biosynth.com [biosynth.com]

A Technical Guide to the Spectroscopic Characterization of 3-(2-hydroxynaphthalen-1-yl)propanoic acid

This guide provides a detailed analysis of the expected spectroscopic data for 3-(2-hydroxynaphthalen-1-yl)propanoic acid, a molecule of interest for researchers in drug development and organic synthesis. The interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for the unambiguous identification and purity assessment of this compound. This document synthesizes fundamental spectroscopic principles with data from analogous structures to present a robust predictive analysis.

Molecular Structure and Spectroscopic Rationale

The structure of 3-(2-hydroxynaphthalen-1-yl)propanoic acid combines a 2-naphthol core with a propanoic acid side chain at the C1 position. This unique arrangement dictates a distinct spectroscopic fingerprint. The electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group, along with their steric and electronic influence on the naphthalene ring, are key determinants of the chemical shifts and vibrational frequencies observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra, providing a rationale for the expected chemical shifts and coupling patterns.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The ¹H NMR spectrum of 3-(2-hydroxynaphthalen-1-yl)propanoic acid is anticipated to exhibit a series of signals corresponding to the aromatic protons of the naphthalene ring, the aliphatic protons of the propanoic acid chain, and the acidic protons of the hydroxyl and carboxylic acid groups. The expected chemical shifts are influenced by the electronic environment of each proton.[1]

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Ar-H (Naphthalene) | 7.0 - 8.0 | Multiplets | 6H | The protons on the naphthalene ring will appear in the aromatic region, with their specific shifts influenced by the positions of the hydroxyl and propanoic acid substituents. |

| -CH₂- (alpha to COOH) | ~ 2.6 - 2.9 | Triplet | 2H | These protons are adjacent to the electron-withdrawing carboxylic acid group, leading to a downfield shift. They will be split into a triplet by the neighboring methylene group. |

| -CH₂- (beta to COOH) | ~ 3.0 - 3.3 | Triplet | 2H | These protons are adjacent to the naphthalene ring and will also experience a downfield shift. They will be split into a triplet by the alpha-methylene group. |

| -OH (Phenolic) | 5.0 - 6.0 | Singlet (broad) | 1H | The chemical shift of the phenolic proton can vary and is often broad due to hydrogen bonding and exchange. |

| -COOH (Carboxylic Acid) | 10.0 - 12.0 | Singlet (broad) | 1H | The carboxylic acid proton is highly deshielded and appears significantly downfield, often as a broad singlet due to proton exchange.[2] |

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will provide a count of the unique carbon environments within the molecule. Due to the asymmetry introduced by the substituents, all 13 carbon atoms are expected to be chemically non-equivalent and thus produce distinct signals.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -COOH | ~ 175 - 180 | The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the characteristic downfield region. |

| Ar-C (Naphthalene) | 110 - 155 | The ten carbons of the naphthalene ring will resonate in the aromatic region. The carbon bearing the hydroxyl group (C2) will be shifted downfield (~150-155 ppm), while the carbon attached to the propanoic acid side chain (C1) will also be influenced. |

| -CH₂- (alpha to COOH) | ~ 35 - 40 | This carbon is directly attached to the electron-withdrawing carboxylic acid group. |

| -CH₂- (beta to COOH) | ~ 25 - 30 | This carbon is adjacent to the naphthalene ring. |

Vibrational Spectroscopy: The Infrared (IR) Fingerprint

Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of 3-(2-hydroxynaphthalen-1-yl)propanoic acid will be characterized by the distinct absorptions of its hydroxyl, carboxylic acid, and aromatic moieties.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | The O-H stretch of the carboxylic acid appears as a very broad band due to strong hydrogen bonding. |

| O-H (Phenol) | 3200 - 3600 | Broad | The phenolic O-H stretch will also be a broad band, likely overlapping with the carboxylic acid O-H. |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the naphthalene ring. |

| C-H (Aliphatic) | 2850 - 2960 | Medium | Stretching vibrations of the C-H bonds in the propanoic acid side chain. |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | The carbonyl stretch is a very strong and characteristic absorption for a carboxylic acid.[3] |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | Stretching vibrations of the carbon-carbon double bonds within the naphthalene ring. |

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into its structure.

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z | Rationale |

| [M]⁺ | 216.07 | The molecular ion peak corresponding to the exact mass of C₁₃H₁₂O₃. |

| [M - COOH]⁺ | 171.08 | Loss of the carboxylic acid group is a common fragmentation pathway. |

| [M - C₃H₅O₂]⁺ | 143.05 | Cleavage of the entire propanoic acid side chain to yield the 2-naphthol cation. |

| Naphthalene fragment | 128.06 | Further fragmentation can lead to the stable naphthalene core. |

Experimental Protocols

To obtain the spectroscopic data discussed, the following general protocols should be followed. These are provided as a guideline and may require optimization based on the specific instrumentation available.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(2-hydroxynaphthalen-1-yl)propanoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with acidic protons as it can slow down their exchange.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled to a separation technique like liquid chromatography (LC-MS). For direct infusion, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which should readily form [M-H]⁻ ions in negative mode or [M+H]⁺ ions in positive mode.

-

Analysis: Acquire the mass spectrum in full scan mode to determine the molecular weight. For structural information, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow for the complete spectroscopic characterization of 3-(2-hydroxynaphthalen-1-yl)propanoic acid.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

References

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

PubChem. 2-Naphthol. [Link]

-

Nagwa. Question Video: ¹H NMR Spectrum of Propanoic Acid. [Link]

-

YouTube. Example IR and NMR analysis of 2-naphthol. [Link]

-

FooDB. Showing Compound 3-Phenylpropanoic acid (FDB008271). [Link]

-

PubChem. Benzenepropanoic acid. [Link]

-

YouTube. Experimental Determination of Structure of propanoic acid. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

Sources

3-(2-hydroxynaphthalen-1-yl)propanoic acid solubility in different solvents

An In-depth Technical Guide to the Solubility of 3-(2-hydroxynaphthalen-1-yl)propanoic acid in Different Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 3-(2-hydroxynaphthalen-1-yl)propanoic acid. In the absence of extensive published quantitative solubility data for this specific compound, this document serves as a predictive framework and a practical guide for researchers. It synthesizes theoretical principles of solubility with detailed experimental protocols, enabling drug development professionals and scientists to accurately determine and understand the solubility profile of this molecule.

Introduction to 3-(2-hydroxynaphthalen-1-yl)propanoic acid

3-(2-hydroxynaphthalen-1-yl)propanoic acid (CAS: 10441-53-9, Molecular Formula: C₁₃H₁₂O₃, Molecular Weight: 216.23 g/mol ) is a bifunctional organic molecule featuring a large, hydrophobic naphthalene core and a hydrophilic side chain containing both a hydroxyl (phenolic) and a carboxylic acid group.[1] This amphiphilic nature dictates its solubility, a critical parameter influencing its behavior in various chemical and biological systems, including formulation, bioavailability, and reaction kinetics.

To establish a predictive baseline, we can consider the closely related analog, 3-(2-hydroxyphenyl)propanoic acid (melilotic acid). This compound has a melting point of 82-83°C and an experimental pKa of approximately 4.75.[2][3] The replacement of the phenyl group with a larger naphthalene ring in our target molecule is expected to significantly increase its hydrophobicity (and thus its logP value) and decrease its aqueous solubility.

Theoretical Framework: The Molecular Basis of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of 3-(2-hydroxynaphthalen-1-yl)propanoic acid is governed by the interplay of three key structural features:

-

Naphthalene Moiety : This large, aromatic, and nonpolar ring system is the dominant hydrophobic portion of the molecule. It interacts favorably with nonpolar solvents through van der Waals forces. In polar solvents, particularly water, this region disrupts the solvent's hydrogen-bonding network, leading to an unfavorable enthalpic penalty for dissolution.

-

Hydroxyl Group (-OH) : As a phenolic group, it is a potent hydrogen bond donor and acceptor.[5] This allows for strong interactions with polar protic solvents like water and alcohols.

-

Carboxylic Acid Group (-COOH) : This group is both a strong hydrogen bond donor and acceptor.[5] Furthermore, it is ionizable. In basic aqueous solutions, it will deprotonate to form a highly polar carboxylate anion (-COO⁻), dramatically increasing solubility in water.[6]

The overall solubility in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile in Common Laboratory Solvents

Based on the theoretical principles discussed, a predicted solubility profile for 3-(2-hydroxynaphthalen-1-yl)propanoic acid is presented below. These are qualitative predictions intended to guide solvent selection for experimental determination.

| Solvent | Class | Polarity Index (P')[7] | Key Interactions with Solute | Predicted Solubility |

| Water | Polar Protic | 10.2 | Strong H-bonding with -OH and -COOH; strong hydrophobic effect from naphthalene. | Low |

| 0.1 M NaOH (aq) | Aqueous Base | N/A | Ionization of -COOH to -COO⁻ creates a highly polar salt. | High |

| Methanol | Polar Protic | 5.1 | Strong H-bonding with -OH and -COOH; moderate interaction with naphthalene. | Medium to High |

| Ethanol | Polar Protic | 4.3 | Strong H-bonding with -OH and -COOH; better interaction with naphthalene than water. | Medium |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Strong H-bond acceptor for solute's -OH and -COOH; good solvation of naphthalene. | High |

| Acetone | Polar Aprotic | 5.1 | H-bond acceptor; moderate polarity. | Medium |

| Acetonitrile | Polar Aprotic | 5.8 | H-bond acceptor; moderate polarity. | Low to Medium |

| Dichloromethane (DCM) | Nonpolar | 3.1 | Weak interactions with polar groups; moderate interaction with naphthalene. | Low |

| Toluene | Nonpolar | 2.4 | Favorable van der Waals interactions with naphthalene; poor solvation of polar groups. | Low |

| Hexane | Nonpolar | 0.1 | Favorable van der Waals interactions with naphthalene; very poor solvation of polar groups. | Very Low / Insoluble |

Experimental Protocols for Solubility Determination

Accurate solubility data must be determined empirically. The following protocols are recommended for their reliability and widespread use in the pharmaceutical industry.

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[8] It involves generating a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium.

Methodology:

-

Preparation : Add an excess amount of solid 3-(2-hydroxynaphthalen-1-yl)propanoic acid to a known volume of the selected solvent in a sealed, inert vial (e.g., glass). The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration : Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker or rotator. Equilibrium time can vary but is often achieved within 24 to 48 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached when consecutive measurements are consistent.

-

Phase Separation : Cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification : Accurately dilute the saturated supernatant with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of known concentrations.

-

Calculation : Report the solubility in units such as mg/mL or mmol/L.

Caption: Workflow for the Shake-Flask Solubility Assay.

Aqueous Solubility and pKa Determination via Potentiometric Titration

Potentiometric titration is a powerful method for determining the pKa of ionizable compounds and can also be used to find the intrinsic aqueous solubility (S₀) of weak acids.[9][10][11] The method involves monitoring pH as a titrant is added to a solution of the compound.

Methodology:

-

System Setup : Calibrate a pH meter with standard buffers. Place a known amount of 3-(2-hydroxynaphthalen-1-yl)propanoic acid in a thermostatted vessel containing a known volume of purified water or a suitable co-solvent/water mixture if aqueous solubility is extremely low.

-

Titration : While stirring, add small, precise increments of a standardized strong base titrant (e.g., 0.1 M NaOH).

-

Data Recording : Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

pKa Determination : Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). More accurately, it can be determined from the inflection point of the first derivative of the titration curve.

-

Solubility Determination : The method can be adapted to determine solubility by starting with a suspension (a saturated solution with excess solid). The point on the titration curve where the pH begins to change in a manner consistent with a true solution (after all solid has dissolved by reacting with the titrant) can be used to calculate the initial concentration in the saturated solution.[9]

Conclusion

References

-

PubChem. (n.d.). Melilotic acid. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

-

PubChem. (n.d.). 3-(2-Hydroxyphenyl)propanoate. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

-

FooDB. (2010). Showing Compound 3-(2-Hydroxyphenyl)propanoic acid (FDB011887). Retrieved February 1, 2026, from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved February 1, 2026, from [Link]

-

Golm Metabolome Database. (n.d.). Synonyms of Propanoic acid, 3-(2-hydroxyphenyl)-. Retrieved February 1, 2026, from [Link]

-

PubChem. (n.d.). CID 161062673. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. Retrieved February 1, 2026, from [Link]

-

ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Retrieved February 1, 2026, from [Link]

-

OSTI.gov. (n.d.). Elucidating the Role of Hydrogen Bond Donor and Acceptor on Solvation in Deep Eutectic Solvents Formed by Ammonium. Retrieved February 1, 2026, from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 1, 2026, from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved February 1, 2026, from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved February 1, 2026, from [Link]

-

SciSpace. (1995). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (2019). Predicted yields and corresponding lengths for pathways producing.... Retrieved February 1, 2026, from [Link]

-

LibreTexts Chemistry. (2020). 2.14: Organic Functional Groups- H-bond donors and H-bond acceptors. Retrieved February 1, 2026, from [Link]

-

PubMed. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Retrieved February 1, 2026, from [Link]

-

PubMed. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. Retrieved February 1, 2026, from [Link]

-

FooDB. (2010). Showing Compound (±)-2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid (FDB011712). Retrieved February 1, 2026, from [Link]

-

Royal Society of Chemistry. (2019). H-Bond donor parameters for cations. Chemical Science. Retrieved February 1, 2026, from [Link]

-

PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved February 1, 2026, from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved February 1, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Thermochemistry of Solution, Solvation, and Hydrogen Bonding of Cyclic Amides in Proton Acceptor and Donor Solvents. Amide Cycle Size Effect. Retrieved February 1, 2026, from [Link]

-

University of Minnesota. (2022). Properties of Common Organic Solvents. Retrieved February 1, 2026, from [Link]

-

Shodex. (n.d.). Polarities of Solvents. Retrieved February 1, 2026, from [Link]

Sources

- 1. 10441-53-9|3-(2-Hydroxynaphthalen-1-yl)propanoic acid|BLD Pharm [bldpharm.com]

- 2. Melilotic acid | C9H10O3 | CID 873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound 3-(2-Hydroxyphenyl)propanoic acid (FDB011887) - FooDB [foodb.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 3-(3'-Hydroxyphenyl)propionic acid | C9H10O3 | CID 91 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. shodex.com [shodex.com]

- 7. repozitorij.pharma.unizg.hr [repozitorij.pharma.unizg.hr]

- 8. pubs.acs.org [pubs.acs.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

Structural Analogues and Natural Occurrence of 3-(2-Hydroxynaphthalen-1-yl)propanoic Acid

A Technical Guide on the Benzo[f]chroman-3-one Scaffold

Part 1: Executive Summary & Chemical Identity

3-(2-hydroxynaphthalen-1-yl)propanoic acid (3-HNA-PA) is a rare structural motif in nature, primarily observed as its cyclized lactone form, benzo[f]chroman-3-one . While the open-chain acid is frequently synthesized in medicinal chemistry as a linker or intermediate, its natural occurrence is inextricably linked to the processing of Aloe species and fungal polyketide biosynthesis.

This guide analyzes the molecule's dual existence (acid vs. lactone), identifies its specific natural analogues, and provides a validated synthetic workflow for researchers requiring this scaffold for drug development or plant physiology studies.

The Pharmacophore

The molecule consists of a naphthalene core substituted at the C1 position with a propanoic acid tail and at the C2 position with a hydroxyl group. This arrangement creates a "pseudo-ring" potential; under acidic or dehydrating conditions, the hydroxyl and carboxylic acid condense to form a six-membered lactone ring.

-

Open Form: 3-(2-hydroxynaphthalen-1-yl)propanoic acid (Active polar form).

-

Closed Form: 3H-benzo[f]chromen-3-one (Stable non-polar form).

Key Distinction: Do not confuse this with Melilotic acid (3-(2-hydroxyphenyl)propanoic acid), which is the benzene analogue found in Melilotus (sweet clover). 3-HNA-PA is the naphthalene homologue, imparting higher lipophilicity and distinct electronic properties.

Part 2: Natural Sources and Analogues[1]

The isolation of 3-HNA-PA directly from nature is complicated by its tendency to cyclize. However, the scaffold exists in specific biological contexts.

1. Aloe ferox (Cape Aloe)

The most direct natural source of the scaffold is the exudate of Aloe ferox.

-

Context: It is identified as a "process product" or natural constituent in commercial Cape Aloe samples. It likely arises from the thermal or enzymatic degradation of complex phenylpropanoid-polyketide conjugates during the thickening of aloe juice.

-

Extraction Relevance: Researchers seeking the natural isolate should target the chloroform/ethyl acetate fraction of aged Aloe ferox exudates.

2. Fungal Polyketides (The DHN Pathway)

Fungi produce naphthalene derivatives via the 1,8-Dihydroxynaphthalene (DHN) melanin pathway. While 3-HNA-PA itself is not the end product, the biosynthetic machinery produces close analogues (Naphthalenones) that share the 1-substituted-2-naphthol core.

-

Analogues: Scytalone, Vermelone.

-

Mechanism: Polyketide synthases (PKS) construct the naphthalene ring, often leaving a side chain that can be oxidatively modified to a propanoic acid moiety.

Table 1: Structural Analogues and Biological Context

| Compound Name | Structure Core | Natural Source | Biological Activity |

| Benzo[f]chroman-3-one | Naphthalene Lactone | Aloe ferox (Cape Aloe) | Antimicrobial, Cytotoxic |

| Melilotic Acid | Benzene Acid | Melilotus officinalis | Coumarin precursor, Anti-inflammatory |

| 1-Naphthaleneacetic Acid (NAA) | Naphthalene Acid (C2) | Synthetic (Auxin mimic) | Plant Growth Regulator (Rooting) |

| Musizin | Naphthalene | Rumex species | Physcion precursor, Antibacterial |

| Marmycin A | Anthraquinone | Streptomyces | Anticancer (DNA intercalation) |

Part 3: Biosynthetic & Chemical Logic (Visualized)

To understand the origin of this scaffold, we must look at the equilibrium between the acid and the lactone, and how nature constructs the naphthalene ring.

Diagram 1: Acid-Lactone Equilibrium & Biosynthetic Logic

This diagram illustrates the reversible cyclization of 3-HNA-PA and its relationship to the Polyketide Synthase (PKS) pathway.

Caption: The equilibrium between the open-chain acid (3-HNA-PA) and the stable lactone (Benzo[f]chroman-3-one), rooted in polyketide biosynthesis.

Part 4: Validated Synthetic Protocol

Since natural isolation yields are low and mixture-complex, chemical synthesis is the preferred route for obtaining high-purity material for biological testing. The following protocol utilizes the reactivity of 2-naphthol.

Protocol: Synthesis of 3-(2-hydroxynaphthalen-1-yl)propanoic acid

Objective: Synthesize the target acid via the lactone intermediate using a "One-Pot" alkylation-cyclization-hydrolysis strategy.

Reagents:

-

2-Naphthol (CAS: 135-19-3)

-

Acrylic Acid (CAS: 79-10-7) or Methyl Acrylate

-

Hydrochloric Acid (conc.) or Sulfuric Acid (catalyst)

-

Sodium Hydroxide (2M)

Step-by-Step Methodology:

-

Friedel-Crafts Alkylation / Pechmann Condensation:

-

Dissolve 2-naphthol (10 mmol) in a minimal amount of solvent (e.g., acetic acid or neat if using melt conditions).

-

Add Acrylic acid (12 mmol) slowly.

-

Add catalyst (conc. H2SO4, 0.5 mL).

-

Reaction: Heat to 110°C for 4 hours . The reaction drives the alkylation at the C1 position (ortho to the hydroxyl) followed by spontaneous cyclization to form benzo[f]chroman-3-one .

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The starting material (2-naphthol) is fluorescent; the product (lactone) will have a distinct Rf and lower polarity.

-

-

Isolation of the Lactone (Intermediate):

-

Pour the reaction mixture into ice water. The lactone will precipitate as a solid.

-

Filter and wash with cold water. Recrystallize from ethanol to obtain pure benzo[f]chroman-3-one.

-

-

Hydrolysis to the Acid (Target Molecule):

-

Suspend the purified lactone (1 g) in 2M NaOH (20 mL).

-

Heat at 60°C for 1 hour . The solid will dissolve as the lactone ring opens to form the sodium salt of 3-HNA-PA.

-

Acidification: Cool the solution and carefully acidify with 1M HCl to pH 3-4.

-

Precipitation: The free acid, 3-(2-hydroxynaphthalen-1-yl)propanoic acid, will precipitate.

-

Validation: 1H NMR should show the disappearance of the lactone CH2 signals and the appearance of the free carboxylic acid proton (broad singlet >11 ppm).

-

Diagram 2: Synthetic Workflow

This diagram details the chemical transformation steps.

Caption: Synthetic route from 2-naphthol to the target propanoic acid derivative via the lactone intermediate.

Part 5: Therapeutic Potential & Applications[1][5][6][7]

Research into 3-HNA-PA and its lactone focuses on three primary areas:

-

Antimicrobial Agents:

-

The benzo[f]chroman-3-one scaffold exhibits activity against Staphylococcus aureus and Candida albicans. The lipophilic lactone form penetrates cell membranes effectively, while the hydrolyzed acid form may act as a siderophore analogue or metabolic inhibitor once inside the cell.

-

-

Auxin Analogues (Plant Physiology):

-

Structurally, 3-HNA-PA is a homologue of 1-Naphthaleneacetic acid (NAA) , a potent synthetic auxin. The extension of the side chain by one carbon (acetic -> propanoic) generally modifies auxin activity, often creating an antagonist or a weak agonist. This makes 3-HNA-PA a valuable tool for probing auxin receptor selectivity (TIR1/AFB proteins).

-

-

Drug Conjugation (Linkers):

-

The molecule serves as a robust linker in PROTACs or drug conjugates. The naphthalene ring provides rigid spacing and pi-stacking capability, while the propanoic acid offers a handle for amide coupling to therapeutic payloads.

-

References

-

Speranza, G., et al. (1996). "A New Benzochromanone Derivative from Cape Aloe." Journal of Agricultural and Food Chemistry. Link

-

TargetMol. "Melilotic acid (Phenyl analogue comparison)." TargetMol Compound Database. Link

-

Zhang, Y., et al. (2022). "Synthesis of Naphthalene-Containing Natural Products." ChemistryViews. Link

-

El-Sawy, E. R., et al. (2021). "Boosting 3H-Benzo[f]chromen-3-one Chalcone with Anti-inflammatory Drugs." ResearchGate.[1] Link

-

National Institutes of Health (NIH). "1-Naphthol and Naphthalene Derivatives." PubChem Database. Link

Sources

3-(2-hydroxynaphthalen-1-yl)propanoic acid mechanism of action hypotheses

An In-depth Technical Guide to the Hypothesized Mechanisms of Action of 3-(2-hydroxynaphthalen-1-yl)propanoic acid

Introduction

3-(2-hydroxynaphthalen-1-yl)propanoic acid is a small molecule whose biological activities and mechanism of action are not yet fully elucidated. However, its chemical structure, featuring a naphthalene core, a hydroxyl group, and a propanoic acid side chain, suggests several plausible biological targets and pathways. The naphthalene moiety is a common scaffold in medicinal chemistry, found in drugs with diverse activities, including anti-inflammatory agents like Naproxen.[1] Phenolic acids, including hydroxylated propanoic acid derivatives, are known for their antioxidant and anti-inflammatory properties.[2][3] This guide will explore three primary hypotheses for the mechanism of action of 3-(2-hydroxynaphthalen-1-yl)propanoic acid, providing a detailed rationale and a comprehensive set of experimental protocols for their validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this compound.

Hypothesis 1: Inhibition of Cyclooxygenase (COX) Enzymes

Rationale: The structural resemblance of 3-(2-hydroxynaphthalen-1-yl)propanoic acid to non-steroidal anti-inflammatory drugs (NSAIDs), many of which feature an aromatic or heteroaromatic core with a carboxylic acid side chain, is a strong indicator of potential anti-inflammatory activity. Naproxen, a well-known NSAID, is also a naphthalene derivative. Furthermore, related compounds with a propanoic acid moiety have been shown to possess anti-inflammatory and analgesic properties.[2] The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. Therefore, it is hypothesized that 3-(2-hydroxynaphthalen-1-yl)propanoic acid may exert anti-inflammatory effects through the inhibition of COX-1 and/or COX-2.

Experimental Validation Workflow

A systematic approach is required to validate this hypothesis, starting with in vitro enzyme assays and progressing to cell-based and potentially in vivo models.

1. In Vitro COX Inhibition Assays:

The initial step is to determine if the compound directly inhibits COX-1 and COX-2 enzymes.

-

Protocol: A commercially available COX inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam) can be used. These assays typically measure the peroxidase activity of the COX enzymes.

-

Prepare a stock solution of 3-(2-hydroxynaphthalen-1-yl)propanoic acid in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the reaction buffer, heme, and either ovine COX-1 or human recombinant COX-2 enzyme.

-

Add varying concentrations of the test compound to the wells. Include a known non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls, and a vehicle control (DMSO).

-

Initiate the reaction by adding arachidonic acid (the substrate).

-

Measure the absorbance at the appropriate wavelength (as per the kit instructions) over time.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2.

-

2. Cell-Based Assays for Prostaglandin E2 (PGE2) Production:

To confirm the compound's activity in a cellular context, its ability to inhibit the production of PGE2, a key inflammatory mediator produced downstream of COX activity, will be assessed.

-

Protocol:

-

Culture a suitable cell line, such as RAW 264.7 macrophages or A549 lung carcinoma cells, in appropriate media.

-

Seed the cells in 24-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 3-(2-hydroxynaphthalen-1-yl)propanoic acid for 1-2 hours.

-

Stimulate inflammation by adding lipopolysaccharide (LPS) for a predetermined time (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit.

-

Determine the effect of the compound on cell viability using an MTT or similar assay to rule out cytotoxicity-mediated effects.

-

Data Presentation:

| Assay | Endpoint | Expected Outcome for Positive Result |

| In Vitro COX-1 Assay | IC50 | Dose-dependent inhibition of COX-1 activity with a measurable IC50 value. |

| In Vitro COX-2 Assay | IC50 | Dose-dependent inhibition of COX-2 activity with a measurable IC50 value. |

| Cell-Based PGE2 Assay | IC50 | Dose-dependent reduction in LPS-induced PGE2 production. |

Diagram of the Proposed COX Inhibition Pathway:

Caption: Proposed inhibitory action on the COX pathway.

Hypothesis 2: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Rationale: Certain aryl-hydroxy propanoic acid derivatives are recognized as key intermediates in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists.[4] PPARs are nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism, as well as inflammation. Agonism of PPARs, particularly PPARα and PPARγ, can lead to beneficial effects in metabolic disorders like type 2 diabetes and dyslipidemia. Given its structure, 3-(2-hydroxynaphthalen-1-yl)propanoic acid could potentially act as a PPAR agonist.

Experimental Validation Workflow

1. PPAR Ligand Binding Assays:

The first step is to determine if the compound can physically bind to the ligand-binding domain (LBD) of PPAR subtypes (α, γ, and δ).

-

Protocol: A competitive fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be employed.

-

Use recombinant PPAR-LBDs for each subtype.

-

A fluorescently labeled known PPAR agonist (tracer) is incubated with the PPAR-LBD.

-

Add increasing concentrations of 3-(2-hydroxynaphthalen-1-yl)propanoic acid.

-

If the test compound binds to the LBD, it will displace the fluorescent tracer, leading to a change in the fluorescence signal.

-

Known PPAR agonists (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ) should be used as positive controls.

-

Calculate the binding affinity (Ki or IC50) for each PPAR subtype.

-

2. PPAR Reporter Gene Assays:

To assess the functional consequence of binding, a reporter gene assay will determine if the compound can activate PPAR-mediated gene transcription.

-

Protocol:

-

Transfect a suitable cell line (e.g., HEK293T or HepG2) with two plasmids: one expressing the full-length PPAR subtype and another containing a reporter gene (e.g., luciferase) under the control of a PPAR response element (PPRE).

-

Treat the transfected cells with various concentrations of the test compound.

-

After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

Determine the EC50 value for the activation of each PPAR subtype.

-

3. Target Gene Expression Analysis:

To confirm PPAR activation in a more physiologically relevant context, the expression of known PPAR target genes will be measured.

-

Protocol:

-

Treat a relevant cell line (e.g., HepG2 hepatocytes for PPARα, 3T3-L1 adipocytes for PPARγ) with the test compound.

-

After treatment, isolate total RNA from the cells.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of PPAR target genes (e.g., CPT1A for PPARα; FABP4 for PPARγ).

-

Analyze the fold change in gene expression relative to a vehicle-treated control.

-

Data Presentation:

| Assay | Endpoint | Expected Outcome for Positive Result |

| PPAR Ligand Binding Assay | Ki / IC50 | Dose-dependent displacement of the fluorescent tracer with a measurable Ki. |

| PPAR Reporter Gene Assay | EC50 | Dose-dependent increase in reporter gene activity with a measurable EC50. |

| Target Gene Expression | Fold Change | Upregulation of known PPAR target genes in a dose-dependent manner. |

Diagram of the Proposed PPAR Agonism Pathway:

Caption: Proposed activation of PPAR signaling pathway.

Hypothesis 3: Inhibition of Peptidyl Arginine Deiminase 4 (PAD4)